molecular formula C24H35N7O2 B11708192 2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11708192
M. Wt: 453.6 g/mol
InChI Key: GDQDCPFOVWKNSW-TURZUDJPSA-N
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Description

2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazone linkage to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to Form the Triazine Ring: The hydrazone is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Substitution with Piperidine Groups: Finally, the triazine ring is substituted with piperidine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used as a probe in biological studies to understand the mechanisms of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with cellular components:

    Molecular Targets: The compound targets DNA and various enzymes involved in cell proliferation.

    Pathways Involved: It inhibits key pathways involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but different functional groups.

    (2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide: Another compound with a dimethoxyphenyl group but different overall structure.

Uniqueness

2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine ring, piperidine groups, and a hydrazone linkage, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H35N7O2

Molecular Weight

453.6 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)propylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H35N7O2/c1-4-19(18-11-12-20(32-2)21(17-18)33-3)28-29-22-25-23(30-13-7-5-8-14-30)27-24(26-22)31-15-9-6-10-16-31/h11-12,17H,4-10,13-16H2,1-3H3,(H,25,26,27,29)/b28-19+

InChI Key

GDQDCPFOVWKNSW-TURZUDJPSA-N

Isomeric SMILES

CC/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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